N-(4-bromophenyl)-3,3-dimethylbutanamide
Description
N-(4-bromophenyl)-3,3-dimethylbutanamide is an amide derivative characterized by a 3,3-dimethylbutanoyl group attached to a 4-bromophenylamine moiety. Bromophenyl-containing compounds are frequently explored for bioactivity, such as enzyme inhibition (e.g., monoacylglycerol lipase (MGL) inhibitors ) or antimicrobial agents ). The 3,3-dimethylbutanamide group may influence lipophilicity and molecular interactions, as seen in related compounds .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
WJOACWCADOFGOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
N-(4-bromophenyl)-3,3-dimethylbutanamide is explored as a lead compound for drug development due to its potential therapeutic properties. Research indicates that this compound may exhibit:
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Anticancer Properties : Structurally related compounds have demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Substitution Reactions : The bromine atom can facilitate various substitution reactions, leading to the formation of new derivatives with potentially enhanced biological activities .
- Functional Group Transformations : The amide group can be modified to yield different derivatives that might possess unique properties or activities.
Biological Assays
This compound has been investigated for its bioactivity in various biological assays:
- In Vitro Studies : Compounds similar to this compound have been tested against bacterial strains and cancer cell lines, showing promising results in inhibiting growth and inducing cell death .
- Mechanistic Studies : The interactions of this compound with specific molecular targets have been studied, revealing insights into its mechanism of action which may involve halogen bonding and hydrogen bonding interactions .
Case Study 1: Anticancer Activity
A study on related compounds showed that derivatives of this compound exhibited IC50 values as low as 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Effects
Research has demonstrated that compounds structurally similar to this compound can significantly reduce inflammation markers in vitro. These findings suggest potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected Analogues
| Compound | Backbone | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Butanamide | 4-Bromophenyl, 3,3-dimethyl | ~269–293 |
| N-(4-bromophenyl)maleimide | Maleimide | 4-Bromophenyl | 268.02 |
| N-(4-bromophenyl)quinoline-2-carboxamide | Quinoline-carboxamide | 4-Bromophenyl | ~326 (estimated) |
| N-[4-(6-fluoro-isoquinolinyl)phenyl]-3,3-dimethylbutanamide | Isoquinoline | 6-Fluoro, 3,3-dimethylbutanamide | ~357 (estimated) |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution:
-
Acid Chloride Formation : 3,3-Dimethylbutanoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the corresponding acid chloride.
-
Amine Coupling : The acid chloride reacts with 4-bromoaniline in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert conditions. Triethylamine (TEA) or pyridine is added to neutralize HCl byproducts.
Experimental Protocol
Key Observations :
-
Steric hindrance from the 3,3-dimethylbutanoyl group may slow reaction kinetics, necessitating extended reaction times.
-
Purification via silica gel chromatography is critical due to potential side products (e.g., unreacted acid chloride or hydrolyzed derivatives).
Schotten-Baumann Reaction
This method employs aqueous NaOH to deprotonate the amine and facilitate acylation in a biphasic system. While less commonly reported for this specific compound, analogous protocols are validated in amide synthesis.
Catalytic Coupling Reactions
Advanced catalytic methods, such as palladium-mediated cross-coupling, are less documented for this compound but merit consideration for scalability.
Comparative Analysis of Methods
Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of acid chlorides but may increase side reactions. Nonpolar solvents (hexane/EtOAc) improve chromatographic purification.
-
Base Choice : Triethylamine is preferred for HCl scavenging, while pyridine may reduce competing acyl chloride hydrolysis.
-
Temperature Control : Reactions at 0°C minimize decomposition but may prolong reaction times.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of N-(4-bromophenyl)-3,3-dimethylbutanamide?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of intermediates .
- Catalyst Use: Acid catalysts (e.g., H₂SO₄) may accelerate amide bond formation .
- Analytical Validation: Monitor reaction progress via HPLC for purity and NMR (¹H/¹³C) to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer: Combine orthogonal analytical techniques:
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- Spectroscopy: ¹H NMR (δ 7.3–7.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 298.22 .
Q. What physicochemical properties influence the compound’s reactivity and solubility?
- Methodological Answer:
- LogP: Calculated value ~3.6 indicates lipophilicity, favoring solubility in organic solvents (e.g., DMSO, chloroform) .
- Polar Surface Area (PSA): ~38.5 Ų suggests moderate permeability, relevant for biological assays .
- Thermal Stability: Differential Scanning Calorimetry (DSC) can determine decomposition temperatures .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reaction mechanisms of this compound?
- Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model ground-state geometries and frontier molecular orbitals .
- Transition State Analysis: Locate saddle points for amide bond formation using QST2 or NEB methods .
- Validation: Compare computed IR spectra with experimental data to confirm accuracy .
Q. What strategies address contradictions between computational predictions and experimental data for this compound?
- Methodological Answer:
- Cross-Validation: Reconcile DFT-derived bond lengths/angles with X-ray crystallography (if available) or NMR-derived NOE correlations .
- Error Analysis: Assess functional limitations (e.g., overestimation of conjugation effects) by benchmarking against higher-level methods (e.g., CCSD(T)) .
Q. How do non-covalent interactions (e.g., halogen bonding) influence the compound’s solid-state packing or biological target binding?
- Methodological Answer:
- X-Ray Crystallography: Identify Br···O/N interactions (distance ~3.0–3.5 Å) in crystal lattices .
- Molecular Docking: Simulate binding to enzymes/receptors (e.g., cytochrome P450) using AutoDock Vina, prioritizing halogen-bonding motifs .
Q. What synthetic routes enable functionalization of the 3,3-dimethylbutanamide moiety for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Side-Chain Modification: Introduce substituents via nucleophilic acyl substitution (e.g., Grignard reagents) or reductive amination .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to temporarily block reactive sites during multi-step syntheses .
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 298.22 g/mol | HRMS |
| LogP | 3.6 | Computational |
| Solubility (DMSO) | >50 mg/mL | Experimental |
| Melting Point | Not reported | — |
Table 2: Recommended Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| ¹H NMR | Confirm aromatic and amide protons | |
| HPLC-UV | Purity assessment (>98%) | |
| DFT (B3LYP/6-31G(d,p)) | Electronic structure modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
